2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C8H13NO. This compound is characterized by the presence of an amino group attached to a cyclohexene ring and a ketone functional group.
Synthetic Routes and Reaction Conditions:
Laboratory Scale Synthesis: One common method involves the reaction of cyclohexanone with ammonia and a reducing agent to form the desired compound.
Industrial Production Methods: Industrially, this compound can be synthesized through the catalytic hydrogenation of cyclohexenone in the presence of ammonia.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming cyclohexenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: 2-Amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution Products: Various substituted amino ketones.
Scientific Research Applications
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the amino group.
2-(1-Cyclohexenyl)ethylamine: An amine with a similar cyclohexene ring but different functional groups.
1-(Cyclohex-1-en-1-yl)ethan-1-one: A ketone with a similar structure but lacking the amino group
Uniqueness: 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-amino-1-(cyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h4H,1-3,5-6,9H2 |
InChI Key |
QEAUZJLPFCXLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)CN |
Origin of Product |
United States |
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